4-(Chloromethyl)-5-propylisoxazole
Overview
Description
4-(Chloromethyl)-5-propylisoxazole is an organic compound belonging to the isoxazole class, characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. This compound features a chloromethyl group (-CH2Cl) attached to the fourth carbon and a propyl group (-C3H7) attached to the fifth carbon of the isoxazole ring. Isoxazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Synthetic Routes and Reaction Conditions:
Chloromethylation Reaction: The synthesis of this compound can be achieved through the chloromethylation of 5-propylisoxazole using formaldehyde and hydrochloric acid under acidic conditions.
Propyl Group Introduction: The propyl group can be introduced via a nucleophilic substitution reaction, where 5-propylisoxazole reacts with an appropriate propyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group (-CH2-).
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: this compound-3-oxide.
Reduction Products: 4-(Methyl)-5-propylisoxazole.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Chloromethyl)-5-propylisoxazole has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its biological activity.
Mechanism of Action
The mechanism by which 4-(chloromethyl)-5-propylisoxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
4-(Chloromethyl)isoxazole
5-propylisoxazole
4-(chloromethyl)benzoic acid
4-(chloromethyl)benzoyl chloride
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Biological Activity
4-(Chloromethyl)-5-propylisoxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a chloromethyl group at the 4-position and a propyl group at the 5-position of the isoxazole ring. This structural configuration is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₈H₈ClN₃O |
Molecular Weight | 185.62 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antibacterial Activity
Research indicates that isoxazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anti-inflammatory Activity
Isoxazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of isoxazole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized isoxazole derivatives, revealing that several compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the isoxazole ring significantly influenced antibacterial potency .
- Anti-inflammatory Mechanisms : In a controlled experiment, a derivative of this compound was tested for its ability to reduce inflammation in a rat model of arthritis. Results showed a significant decrease in inflammatory markers compared to control groups .
- Anticancer Studies : A recent publication reported on the anticancer activity of various isoxazole derivatives, including those structurally related to this compound. The study demonstrated that these compounds could inhibit cell proliferation in breast cancer cell lines, suggesting potential therapeutic applications .
Properties
IUPAC Name |
4-(chloromethyl)-5-propyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-2-3-7-6(4-8)5-9-10-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOELCJOVBYEKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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